1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methylpropyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-7(2)6-14-10-8(5-13-14)3-9(4-12-10)11(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXHBISQTDGFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC=C(C=C2C=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the construction of the pyrazolo[3,4-b]pyridine ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Information
- Molecular Formula : C11H13N3O2
- SMILES : CC(C)CN1C2=NC=C(C=C2C=N1)C(=O)O
- InChIKey : JXXHBISQTDGFLN-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, as anticancer agents. A study published in Nature demonstrated the synthesis of new pyrazolo[3,4-b]pyridine derivatives that exhibited significant cytotoxicity against various cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrazolo ring could enhance biological activity.
Inflammation and Immune Response Modulation
Another notable application is in the modulation of inflammatory responses. Research identified 1H-pyrazolo[3,4-b]pyridine derivatives as potential inhibitors of TBK1 (TANK-binding kinase 1), a kinase involved in immune responses. These compounds demonstrated promising inhibitory effects, suggesting their potential use in treating inflammatory diseases .
Catalysis
The compound has also been explored for its catalytic properties. A study focused on the use of magnetic metal-organic frameworks (MOFs) as catalysts for synthesizing pyrazolo[3,4-b]pyridines indicated that such frameworks could facilitate reactions involving this compound, showcasing its utility in green chemistry applications .
Case Study: Development of Anticancer Agents
A recent case study involved the synthesis of a series of pyrazolo[3,4-b]pyridines with varying substituents to evaluate their anticancer properties. The study found that specific modifications led to enhanced potency against breast cancer cell lines. The findings were supported by molecular docking studies that elucidated the binding interactions between these compounds and their targets .
Mechanism of Action
The mechanism of action of 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives exhibit varied biological activities and physicochemical properties depending on substituents. Below is a detailed comparison:
Structural and Functional Variations
Physicochemical Properties
- Melting Points : Derivatives like 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibit high melting points (273–278.5°C), suggesting strong crystalline stability .
- Lipophilicity : The isopropyl group in the target compound likely enhances lipophilicity compared to polar substituents (e.g., tacrine-linked spacers), influencing membrane permeability .
- Synthetic Yields : Pyrazolo[3,4-b]pyridine derivatives are often synthesized via one-pot methods with moderate-to-high yields (e.g., 71–95% for pyrrolopyridine analogs) .
Biological Activity
1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- SMILES Notation : CC(C)C1=NN(C(=O)C2=C(N=C(N2)C=C1)C)C
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PPARα Activation : Recent studies have demonstrated that derivatives of this compound can activate peroxisome proliferator-activated receptor alpha (PPARα), a key regulator in fatty acid metabolism and energy homeostasis. The activation of PPARα is essential for treating dyslipidemia and related metabolic disorders .
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro assays indicate that it can inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .
Biological Activity Overview
Study 1: PPARα Activation
A study published in 2020 explored the structural basis for PPARα activation by pyrazolo[3,4-b]pyridine derivatives. The crystal structures revealed that these compounds form a hydrogen-bond network essential for receptor activation. This unique binding mode suggests that modifications in the side chains could enhance selectivity and efficacy in metabolic regulation .
Study 2: Anticancer Activity
In a series of experiments assessing the antiproliferative effects of various pyrazolo[3,4-b]pyridine derivatives, compound 4 (a close analog) exhibited IC50 values below 40 nM against multiple cancer cell lines. It was noted for its ability to circumvent drug resistance mechanisms associated with βIII-tubulin and P-glycoprotein (Pgp), indicating its potential as a therapeutic agent in resistant cancer types .
Study 3: Anti-inflammatory Properties
Research has also indicated that compounds within this family possess anti-inflammatory properties. They can inhibit pathways associated with inflammation, providing a potential therapeutic avenue for conditions like arthritis and other inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions or cross-coupling strategies. For example:
- Step 1 : React 4-aminoantipyrine derivatives with aromatic acid chlorides to form pyrazolo-pyridine intermediates (as shown in for analogous compounds) .
- Step 2 : Introduce the 2-methylpropyl group using alkylation agents (e.g., 2-methylpropyl bromide) under basic conditions (e.g., KCO in DMF) .
- Step 3 : Hydrolyze ester intermediates (e.g., methyl esters) to carboxylic acids using NaOH or LiOH in aqueous THF .
- Key Data : Yields range from 40–65% depending on reaction optimization .
Q. What analytical techniques are used to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Detect functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .
- NMR : H NMR (DMSO-d6) shows pyrazolo-pyridine protons (δ 8.2–8.5 ppm) and the 2-methylpropyl group (δ 1.0–1.2 ppm for CH) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 249) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., reports a melting point of 273–278.5°C, indicative of crystalline purity) .
Q. What solvents are suitable for dissolving this compound?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF (for reaction conditions).
- Aqueous bases : Soluble in NaOH (pH >10) due to deprotonation of the carboxylic acid group.
- Data Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water (pH 2) | <1 |
| Ethanol | ~10 |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc) for Suzuki-Miyaura coupling steps ( achieved 72% yield with Pd(PPh)) .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) for alkylation steps.
- Temperature Control : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.
Q. How to resolve discrepancies in H NMR data for this compound?
- Methodological Answer :
- 2D NMR (HSQC/HMBC) : Assign ambiguous protons by correlating H-C couplings (e.g., pyrazolo-pyridine ring protons vs. alkyl sidechains) .
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers in the 2-methylpropyl group) by acquiring spectra at 25°C vs. 60°C .
- Reference Standards : Compare with published spectra of structurally related compounds (e.g., ’s methyl pyrazolo[3,4-b]pyridine derivatives) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 2-methylpropyl group (e.g., replace with cyclopropyl or benzyl) and test bioactivity .
- Computational Modeling : Use DFT calculations to predict electronic effects (e.g., carboxylic acid pKa, logP) .
- Biological Assays : Screen analogs for kinase inhibition (e.g., pyrazolo-pyridines in showed anticancer activity) .
- Key Data :
| Derivative | IC (nM) | Target |
|---|---|---|
| Parent Compound | 120 | Kinase X |
| Cyclopropyl Analog | 45 | Kinase X |
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
